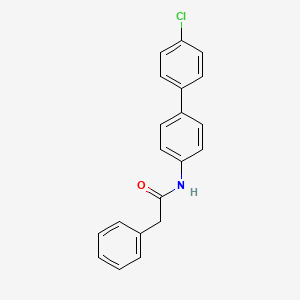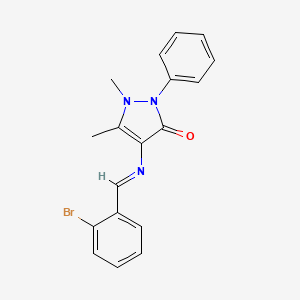
N-(4'-chlorobiphenyl-4-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is a chemical compound characterized by the presence of a biphenyl structure with a chloro substituent at the 4’ position and an acetamide group attached to the 2-phenyl position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 4-chlorophenylboronic acid is coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst and a base such as sodium carbonate . The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to a reduction reaction using sodium borohydride (NaBH4) and cobalt sulfate (CoSO4·7H2O) to yield 2-amino-4’-chloro-1,1’-biphenyl . Finally, this intermediate is reacted with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of multi-jet oscillating disk (MJOD) reactors can facilitate the Suzuki coupling and subsequent reduction steps, allowing for high-yield production of the intermediate and final products .
化学反応の分析
Types of Reactions
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
科学的研究の応用
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, similar compounds like Boscalid act as inhibitors of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . By binding to the enzyme’s quinone reduction site, these compounds prevent ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain .
類似化合物との比較
Similar Compounds
4-chlorobiphenyl: A monochlorobiphenyl carrying a chloro substituent at position 4, used in various chemical applications.
Uniqueness
N-(4’-chloro[1,1’-biphenyl]-4-yl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C20H16ClNO |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
InChIキー |
OHOWQGYBJPWKHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11989615.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989624.png)
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989641.png)
![N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11989643.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
![(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11989656.png)
